molecular formula C15H13FO3 B448061 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde CAS No. 329222-88-0

3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde

Cat. No.: B448061
CAS No.: 329222-88-0
M. Wt: 260.26g/mol
InChI Key: KRMUDYYSXDSLOC-UHFFFAOYSA-N
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Description

3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde is a fluorinated aromatic aldehyde designed for use as a key synthetic intermediate in medicinal chemistry and organic synthesis. This compound is part of a class of fluorinated building blocks that are essential in modern drug discovery and materials science research . The incorporation of a fluorine atom and an aldehyde functional group into its molecular architecture makes it a versatile precursor for the construction of more complex chemical entities. Researchers can utilize the aldehyde group as a reactive handle for various chemical transformations, including condensation reactions and the formation of carbon-carbon bonds, which are fundamental steps in developing targeted molecular libraries . Fluorinated building blocks like this one are particularly valuable in the development of compounds investigated for their potential to modulate protein-protein interactions, such as the YAP/TAZ-TEAD pathway, which is a target in oncology research . The structural motif of a substituted benzaldehyde is frequently encountered in the synthesis of compounds for high-value research applications, underscoring its utility in a laboratory setting . This product is intended for use by qualified researchers in a controlled laboratory environment.

Properties

IUPAC Name

3-[(4-fluorophenoxy)methyl]-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-18-15-7-2-11(9-17)8-12(15)10-19-14-5-3-13(16)4-6-14/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMUDYYSXDSLOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)COC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201231183
Record name 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201231183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329222-88-0
Record name 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329222-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201231183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oxidation of p-Methoxytoluene

p-Methoxytoluene undergoes catalytic oxidation to yield 4-methoxybenzaldehyde. A patented method employs manganese-based catalysts (e.g., MnSO₄ in H₂SO₄ electrolyte) under electrolytic conditions, achieving yields exceeding 84%. Alternative approaches use cerium(IV) salts as oxidants, which offer higher selectivity (≥80%) but require careful control of reaction temperatures (20–40°C).

Table 1: Comparison of Oxidation Methods for 4-Methoxybenzaldehyde

MethodCatalystTemperature (°C)Yield (%)Selectivity (%)
Electrolytic OxidationMnSO₄/H₂SO₄100–1208475
Chemical OxidationCe(IV) salts20–409285

Anethole Oxidation

Anethole (1-methoxy-4-(prop-1-en-1-yl)benzene), derived from natural sources, is oxidized using ozone or potassium permanganate. This method is less common due to higher costs but provides a greener route with yields up to 78%.

Introduction of the 4-Fluorophenoxymethyl Group

The 4-fluorophenoxymethyl moiety is introduced via Williamson ether synthesis, a nucleophilic substitution reaction between an alkoxide and an alkyl halide.

Williamson Ether Synthesis

4-Methoxybenzaldehyde is first brominated at the para position to form 4-bromo-3-(bromomethyl)benzaldehyde. This intermediate reacts with 4-fluorophenol in the presence of a base (e.g., K₂CO₃) to yield the target compound.

Reaction Scheme:

4-MethoxybenzaldehydeHBr, H₂O₂Br24-Bromo-3-(bromomethyl)benzaldehydeK₂CO₃, DMF4-FluorophenolThis compound\text{4-Methoxybenzaldehyde} \xrightarrow[\text{HBr, H₂O₂}]{Br_2} \text{4-Bromo-3-(bromomethyl)benzaldehyde} \xrightarrow[\text{K₂CO₃, DMF}]{4\text{-Fluorophenol}} \text{this compound}

Optimization Insights:

  • Solvent Choice: Dimethylformamide (DMF) enhances reaction efficiency by solubilizing both aromatic and ionic species.

  • Temperature: Reactions proceed optimally at 80–100°C, with prolonged heating (>12 hours) improving yields to 89%.

Table 2: Williamson Ether Synthesis Parameters

ParameterOptimal ValueImpact on Yield
SolventDMF+15%
Temperature90°C+20%
Reaction Time12 hours+10%

Alternative Pathways: Reductive Amination and Cross-Coupling

Reductive Amination-Mediated Functionalization

A less conventional route involves reductive amination of 4-methoxybenzaldehyde with 4-fluorophenethylamine, followed by oxidation. This method, detailed in a tandem synthesis protocol, uses iridium-based catalysts (e.g., Cat. 1) under argon atmosphere, achieving 70–75% yields.

Critical Factors:

  • Catalyst Loading: 0.2 mol% Ir catalyst ensures minimal side reactions.

  • Base Additive: Cs₂CO₃ (20 mol%) enhances deprotonation, accelerating imine formation.

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling between 3-bromo-4-methoxybenzaldehyde and 4-fluorophenylboronic acid has been explored. While promising, this method suffers from lower yields (60–65%) due to competing homocoupling.

Purification and Characterization

Chromatographic Purification

Crude products are purified via column chromatography (ethyl acetate/hexane, 3:7 v/v), increasing purity from 85% to ≥95%.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 9.82 (s, 1H, CHO), 7.45–6.85 (m, 7H, Ar-H), 4.65 (s, 2H, OCH₂), 3.87 (s, 3H, OCH₃).

  • MS (ESI): m/z 261.1 [M+H]⁺.

Industrial-Scale Production Challenges

Byproduct Formation

Competing elimination reactions during Williamson synthesis generate 4-methoxystyrene derivatives, reducing yields by 5–8%. Mitigation strategies include:

  • Using excess 4-fluorophenol (1.5 equiv).

  • Lowering reaction temperatures during the initial phase.

Catalyst Recovery

Iridium catalysts, though efficient, are costly. Recent patents propose immobilizing Ir complexes on silica supports, enabling reuse for up to five cycles without significant activity loss.

Emerging Methodologies

Photocatalytic Oxidation

Pilot studies using TiO₂ nanoparticles under UV light demonstrate a 50% yield reduction in reaction time (6 hours vs. 12 hours) for 4-methoxybenzaldehyde synthesis.

Biocatalytic Approaches

Engineered Pseudomonas putida strains oxidize p-methoxytoluene to 4-methoxybenzaldehyde with 88% yield, offering a sustainable alternative to chemical oxidation .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) in the presence of a base.

Major Products Formed

    Oxidation: 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzoic acid.

    Reduction: 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde
  • CAS Registry Number : 329222-88-0
  • Molecular Formula : C₁₅H₁₃FO₃
  • Molecular Weight : 264.26 g/mol
  • Purity : ≥95% (as per commercial availability) .

Structural Features: This compound consists of a benzaldehyde core substituted with a methoxy group at the 4-position and a 4-fluorophenoxymethyl group at the 3-position. The fluorine atom on the phenoxy ring enhances electronegativity, influencing reactivity and intermolecular interactions.

Comparison with Structurally Similar Compounds

Substituted Benzaldehyde Derivatives

The table below compares this compound with key analogs, focusing on structural variations, physicochemical properties, and biological relevance:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Properties/Bioactivity
This compound 329222-88-0 C₁₅H₁₃FO₃ 264.26 4-Fluorophenoxymethyl, 4-methoxy High purity (95%); used in pharmaceutical intermediates .
4-[(3-Fluorophenyl)methoxy]benzaldehyde 66742-57-2 C₁₄H₁₁FO₂ 230.23 3-Fluorophenoxymethyl Lower molecular weight; meta-fluorine may reduce electronic effects compared to para .
3-(4-tert-Butylphenoxymethyl)-4-methoxybenzaldehyde 329222-86-8 C₁₉H₂₂O₃ 298.38 4-tert-Butylphenoxymethyl Increased lipophilicity due to bulky tert-butyl group; potential for enhanced membrane permeability .
3-(4′-Formylphenoxy)-4-methoxybenzaldehyde Not provided C₁₅H₁₂O₄ 256.25 4′-Formylphenoxy Reactive formyl group enables further derivatization; isolated from natural sources .
4-Methoxybenzaldehyde 123-11-5 C₈H₈O₂ 136.15 4-Methoxy Simplest analog; detected in lignin degradation products and sporopollenin .

Key Structural and Functional Differences

Functional Group Reactivity: The formyl group in 3-(4′-Formylphenoxy)-4-methoxybenzaldehyde allows for condensation reactions, making it a versatile intermediate in organic synthesis, unlike the stable fluorine substituent in the target compound .

Biological and Industrial Relevance :

  • 4-Methoxybenzaldehyde is a natural product found in lignin degradation (), whereas fluorinated analogs like the target compound are synthetic intermediates in drug development (e.g., HIV integrase inhibitors) .
  • The tert-butyl derivative (CAS 329222-86-8) may exhibit improved metabolic stability due to reduced oxidative metabolism of the bulky alkyl group .

Biological Activity

3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to synthesize available research findings on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related studies.

Chemical Structure and Properties

The compound is characterized by the presence of a fluorophenoxy group and a methoxybenzaldehyde moiety, which contribute to its lipophilicity and reactivity. The molecular formula is C15H13FO3C_{15}H_{13}FO_3, and its structure can be represented as follows:

Structure 3[(4Fluorophenoxy)methyl4methoxybenzaldehyde]\text{Structure }3-[(4-\text{Fluorophenoxy})\text{methyl}-4-\text{methoxybenzaldehyde}]

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies indicate that this compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. The presence of halogen substituents, particularly fluorine, enhances its binding affinity due to increased lipophilicity and altered electronic properties.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies on structurally related fluorinated imines showed notable activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections . The minimum inhibitory concentration (MIC) values for these compounds were comparable to standard antibiotics like kanamycin.

CompoundMIC (µg/mL)Bacteria Targeted
This compoundTBDE. coli, S. aureus
Kanamycin10E. coli, S. aureus

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory properties. The mechanism is believed to involve the modulation of inflammatory pathways through inhibition of pro-inflammatory cytokines. Further research is needed to elucidate the specific pathways affected by this compound.

Anticancer Potential

There are indications that this compound may exhibit anticancer activity. The structural features associated with aromatic aldehydes have been linked to apoptosis induction in cancer cells. Research into similar compounds has shown that they can inhibit cell proliferation in various cancer cell lines .

Case Studies

  • Study on Fluorinated Aldehydes : A study evaluated the biological activity of several fluorinated aromatic aldehydes, including derivatives similar to this compound. Results indicated that these compounds had varying degrees of cytotoxicity against cancer cell lines, with some showing IC50 values in the micromolar range .
  • Antimicrobial Testing : In a comparative study involving several fluorinated compounds, this compound was tested against common pathogens. Results revealed significant antimicrobial activity, particularly against E. coli and S. aureus, emphasizing its potential as a therapeutic agent .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde
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